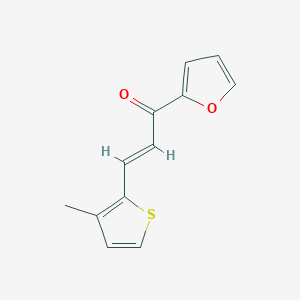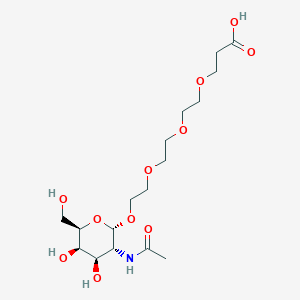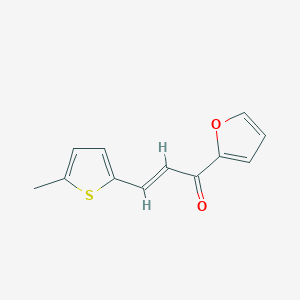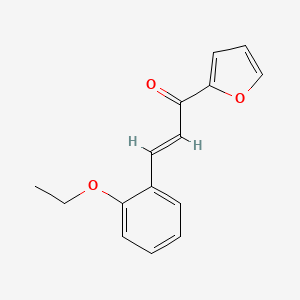![molecular formula C19H20O B6346749 (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-82-4](/img/structure/B6346749.png)
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 3-methyl-4-propyl-1-phenyl-2-propen-1-one, is an organic compound with a variety of applications in the scientific research field. It has been studied for its potential use in the synthesis of a number of compounds, as well as for its potential to act as a catalyst in certain reactions. It is also known to have a range of biochemical and physiological effects, and can be used as a starting point for the synthesis of a variety of compounds. In this article, we will explore the synthesis, mechanism of action, and biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, as well as its advantages and limitations for lab experiments, and potential future directions.
科学研究应用
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a wide range of scientific research applications. It has been studied for its potential use in the synthesis of a number of compounds, such as pyridines and quinolines. It is also known to act as a catalyst in certain reactions, such as the oxidation of alcohols and the hydrolysis of esters. It is also known to be a useful starting material for the synthesis of a variety of compounds, such as cyclopropanes, cyclobutanes, and cyclopentanes.
作用机制
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not completely understood. However, it is known to act as a Lewis acid, meaning that it can act as a catalyst in certain reactions. It is also known to be a strong nucleophile, meaning that it can be used to attack electrophilic centers in certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have not been extensively studied. However, it is known to have some potential effects on the human body, such as a decrease in blood pressure and an increase in heart rate. It is also known to have some potential effects on the brain, such as increased alertness and improved cognitive performance.
实验室实验的优点和局限性
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is that it can be synthesized relatively easily using standard laboratory techniques. It is also relatively inexpensive, which makes it a cost-effective option for research. However, it is also relatively unstable, which can limit its usefulness in certain experiments. Additionally, it is known to have some potential toxicity, so it should be used with caution in laboratory settings.
未来方向
The potential future directions for (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one are numerous. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its potential applications in the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses in medicine. Finally, further research into its potential toxicity could lead to improved safety protocols for its use in laboratory settings.
合成方法
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be synthesized through a variety of methods. One common method is the reaction of 3-methylphenylmagnesium bromide with propan-2-yl bromide. This reaction is carried out in an inert atmosphere, such as nitrogen, and yields the desired product in high yield. Other methods of synthesis include the reaction of 3-methylphenylmagnesium chloride with propan-2-yl chloride, and the reaction of 3-methylphenylmagnesium iodide with propan-2-yl iodide.
属性
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-14(2)17-10-7-16(8-11-17)9-12-19(20)18-6-4-5-15(3)13-18/h4-14H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEZKXNOLYWHGU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

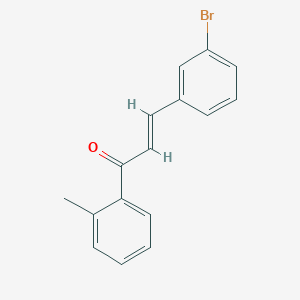
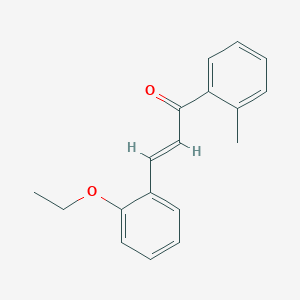
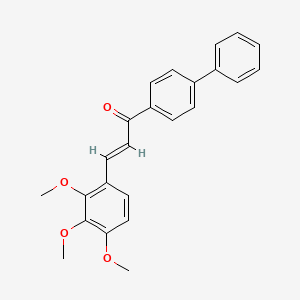
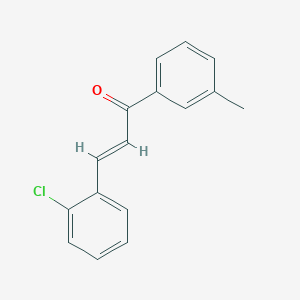
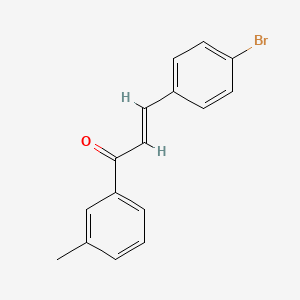



![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
